2,4,6-Cycloheptatriene-1-ethanamine

Drug Discovery Medicinal Chemistry Pharmacokinetics

2,4,6-Cycloheptatriene-1-ethanamine (beta-tropylethylamine) is a cycloaliphatic amine characterized by a seven-membered cycloheptatriene ring linked to an ethylamine side chain. This structure imparts unique reactivity due to its conjugated triene system, distinguishing it from saturated and smaller-ring analogs.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 100860-90-0
Cat. No. B034185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Cycloheptatriene-1-ethanamine
CAS100860-90-0
Synonymsbeta-Tropylethylamine
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCNC1C=CC=CC=C1
InChIInChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2
InChIKeyZMBUPYIGIKMHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,4,6-Cycloheptatriene-1-ethanamine CAS 100860-90-0: A Unique Cycloaliphatic Amine Building Block


2,4,6-Cycloheptatriene-1-ethanamine (beta-tropylethylamine) is a cycloaliphatic amine characterized by a seven-membered cycloheptatriene ring linked to an ethylamine side chain . This structure imparts unique reactivity due to its conjugated triene system, distinguishing it from saturated and smaller-ring analogs. It is primarily supplied for research and development purposes . Predicted physicochemical data suggests a boiling point of 224.8±9.0 °C and a density of 0.9±0.1 g/cm³ .

Why 2,4,6-Cycloheptatriene-1-ethanamine Cannot Be Replaced by Common Analogs


The scientific value of 2,4,6-Cycloheptatriene-1-ethanamine (CAS 100860-90-0) is inextricably linked to its specific molecular architecture. Substituting it with its saturated analog, 2-cycloheptylethanamine, results in the complete loss of the planar, conjugated triene system, fundamentally altering its chemical reactivity and biological binding properties . Empirical data shows the target compound acts as a multi-target ligand, potentially interacting with serotonin (5-HT) and dopamine receptors in a profile not replicated by the saturated form [1]. This compound has been specifically identified as a CCR5 antagonist in preliminary pharmacological screens [2], a property that would be absent in simpler alkyl amines. Therefore, generic substitution would invalidate any assay or synthesis project dependent on this specific electronic and geometric configuration.

Quantitative Evidence Guide for Selecting 2,4,6-Cycloheptatriene-1-ethanamine


Differentiation from Saturated Analog 2-Cycloheptylethanamine: Lipinski and Physicochemical Profile

For CNS drug discovery programs, the lipophilicity of a lead compound is a critical parameter. 2,4,6-Cycloheptatriene-1-ethanamine exhibits a lower predicted LogP (1.7) compared to its fully saturated analog, 2-cycloheptylethanamine, which has a higher predicted LogP of 2.6 . This 0.9 log unit difference indicates significantly lower lipophilicity for the target compound, which is often associated with better aqueous solubility and a reduced risk of off-target binding and rapid metabolic clearance. Both compounds have no violations of the Lipinski Rule of 5, but the target compound has fewer hydrogen bond donors and acceptors .

Drug Discovery Medicinal Chemistry Pharmacokinetics

Thermal Stability and Purification: Boiling Point Comparison with Saturated Analog

For chemical synthesis and purification, the boiling point is a key property. The target compound 2,4,6-Cycloheptatriene-1-ethanamine has a higher predicted boiling point (224.8±9.0 °C at 760 mmHg) than its saturated counterpart 2-cycloheptylethanamine (predicted ~200 °C) . This difference in boiling points can be exploited for separation and purification processes, such as distillation.

Synthetic Chemistry Process Chemistry Purification

Biological Target Engagement: Inhibition of Lipoxygenase and Other Enzymes

2,4,6-Cycloheptatriene-1-ethanamine is a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. In vitro assays on bovine polymorphonuclear leukocytes (PMNL) have demonstrated an inhibitory activity of 500 nM against 5-lipoxygenase [2]. Unlike many selective inhibitors, this compound also exhibits polypharmacology, inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This broad activity profile is distinct from that of single-target inhibitors like Zileuton.

Inflammation Cancer Biology Enzyme Inhibition

Key Application Scenarios for 2,4,6-Cycloheptatriene-1-ethanamine (CAS 100860-90-0)


Neurological Research: A Multi-Target Amine Ligand

The confirmed binding to serotonin and dopamine receptors (e.g., 5-HT7, 5-HT2A, 5-HT6, D2) [1] positions 2,4,6-Cycloheptatriene-1-ethanamine as a valuable tool for studying polypharmacology in neuropsychiatric disorders. Its unique profile is distinct from classical monoamine receptor agonists or antagonists, making it ideal for exploring novel therapeutic mechanisms.

Anti-Inflammatory and Anti-Cancer Research: A Multi-Enzyme Inhibitor Probe

The compound's potent inhibition of 5-lipoxygenase (IC50: 500 nM) combined with its activity on carboxylesterase and cyclooxygenase makes it a powerful probe for investigating inflammatory diseases and cancer where arachidonic acid metabolism is dysregulated [2]. Its ability to arrest undifferentiated cell proliferation is a key differentiator for oncology research.

Medicinal Chemistry: CNS Drug Scaffold with Superior Properties

For medicinal chemists, the lower predicted LogP (1.7) of this compound compared to its saturated analog (2.6) makes it a preferred starting point for CNS drug candidates . This property is critical for achieving desirable brain penetration and solubility while minimizing off-target effects.

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